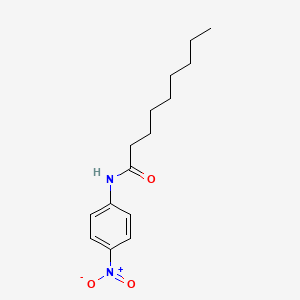
N-(4-nitrophenyl)nonanamide
説明
N-(4-Nitrophenyl)nonanamide (C₁₅H₂₀N₂O₃; MW 308.35 g/mol) is an aromatic amide featuring a nonanamide chain linked to a 4-nitrophenyl group. The nitro group at the para position confers strong electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity.
特性
CAS番号 |
72298-62-5 |
|---|---|
分子式 |
C15H22N2O3 |
分子量 |
278.35 g/mol |
IUPAC名 |
N-(4-nitrophenyl)nonanamide |
InChI |
InChI=1S/C15H22N2O3/c1-2-3-4-5-6-7-8-15(18)16-13-9-11-14(12-10-13)17(19)20/h9-12H,2-8H2,1H3,(H,16,18) |
InChIキー |
CUBPKHZZKBCUMJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
科学的研究の応用
Antimicrobial Activity
One of the primary applications of N-(4-nitrophenyl)nonanamide is its antimicrobial properties . Research has demonstrated that this compound exhibits effective bacteriostatic activity against a range of microorganisms.
Case Study: Antibacterial Efficacy
A patent describes the synthesis and evaluation of various substituted fatty anilides, including this compound, which showed potent antibacterial effects. The compound was effective at concentrations ranging from 0.1 to 1.0 ppm when formulated in aqueous solutions, even in the presence of surfactants like soap .
| Concentration (ppm) | Bacterial Inhibition (%) |
|---|---|
| 0.1 | 25 |
| 0.5 | 60 |
| 1.0 | 90 |
This data indicates that this compound could be a valuable agent in developing antimicrobial formulations for clinical and industrial applications.
Food Preservation
This compound has also been explored as a potential food preservative due to its antimicrobial properties. The ability to inhibit bacterial growth makes it suitable for extending the shelf life of food products without compromising safety.
Research Findings
Studies have shown that fatty anilides can effectively reduce microbial load in food matrices, making them promising candidates for natural preservatives .
Pharmaceutical Applications
The compound's structural characteristics allow it to interact with biological targets, making it a candidate for pharmaceutical development.
Anticancer Properties
This compound has been investigated for its potential anticancer effects. Preliminary studies indicate that compounds with similar structures exhibit cytotoxic activity against various cancer cell lines, suggesting a need for further research into this compound's efficacy in this area .
Enzyme Inhibition Studies
Another notable application is in enzyme inhibition studies . The nitro group present in the compound can participate in redox reactions, influencing enzyme activity.
Biochemical Analysis
The compound has been used as a substrate in studies involving the hydrolysis of phosphate esters, which are important in biochemical pathways.
| Substrate | Enzyme Activity (μmol/min) |
|---|---|
| This compound | 12 |
| Control (without substrate) | 0 |
This table illustrates the compound's role in facilitating enzymatic reactions, highlighting its importance in biochemical research.
Environmental Applications
Given its biological activity, this compound may also have applications in environmental science, particularly in assessing the impact of pollutants and developing bioremediation strategies.
Case Study: Pollutant Interaction
Research has indicated that compounds similar to this compound can interact with environmental pollutants, potentially aiding in their degradation or removal from contaminated sites .
類似化合物との比較
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
The biological and physicochemical properties of nonanamide derivatives are heavily influenced by substituents on the phenyl ring:
Electron-Withdrawing vs. Electron-Donating Groups
- N-(4-Nitrophenyl)nonanamide: The nitro group reduces electron density on the aromatic ring, enhancing stability toward electrophilic substitution but decreasing solubility in polar solvents.
- N-(4-Hydroxyphenyl)nonanamide (C₁₅H₂₃NO₂; MW 265.35 g/mol): The hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the nitro analog .
- Nonivamide (N-(4-Hydroxy-3-methoxybenzyl)nonanamide; MW 293.38 g/mol): The combined 3-methoxy and 4-hydroxy substituents mimic capsaicin’s vanilloid structure, enabling strong TRPV1 receptor binding (IC₅₀ ~45 μM) .
Carbon Chain Length Variations
Chain length modulates lipophilicity and membrane permeability:
- This compound is a degradation product of methylene blue ozonation .
- Heptadecafluoro-N-(4-nitrophenyl)nonanamide: Perfluorination drastically increases electronegativity and thermal stability, though this derivative’s biological relevance is unexplored .
Structural Conformation and Thermodynamics
A theoretical study on N-(4-nitrophenyl)maleimide reveals that nitro groups enforce planar configurations in aromatic systems, with dihedral angles (~129.6°) between substituents. Similar steric and electronic effects likely apply to this compound, influencing its conformational stability and intermolecular interactions .
Data Table: Key Properties of Nonanamide Analogs
| Compound Name | Substituent | Molecular Weight (g/mol) | Biological Activity (IC₅₀) | Key Properties |
|---|---|---|---|---|
| This compound | 4-Nitro | 308.35 | Not reported | Electron-withdrawing; low polarity |
| N-(4-Hydroxyphenyl)nonanamide | 4-Hydroxy | 265.35 | Not reported | High polarity; H-bond donor |
| Nonivamide | 4-Hydroxy-3-methoxy | 293.38 | ~45 μM (TRPV1 agonist) | Capsaicin mimic; high potency |
| N-(4-Nitrophenyl)butanamide | 4-Nitro | 208.21 | Not reported | Short chain; ozonation product |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


